Benzeneacetamide, 4-chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)-, (S)-

Anxiolytic Four-Plate Test CNS Pharmacology

This compound is the (S)-enantiomer of a chlorinated diphenylacetamide, also known as Cl-DPAB. It belongs to a class of acetamide derivatives investigated for central nervous system activity.

Molecular Formula C18H19Cl2NO2
Molecular Weight 352.3 g/mol
CAS No. 130273-51-7
Cat. No. B12756760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzeneacetamide, 4-chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)-, (S)-
CAS130273-51-7
Molecular FormulaC18H19Cl2NO2
Molecular Weight352.3 g/mol
Structural Identifiers
SMILESCCC(CNC(=O)C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)O
InChIInChI=1S/C18H19Cl2NO2/c1-2-16(22)11-21-18(23)17(12-3-7-14(19)8-4-12)13-5-9-15(20)10-6-13/h3-10,16-17,22H,2,11H2,1H3,(H,21,23)/t16-/m0/s1
InChIKeyQJAXJTDUOBFFJZ-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (S)-Cl-DPAB (CAS 130273-51-7) for CNS Research


This compound is the (S)-enantiomer of a chlorinated diphenylacetamide, also known as Cl-DPAB. It belongs to a class of acetamide derivatives investigated for central nervous system activity. The original pharmacological characterization identified its anxiolytic and hypothermic properties in rodent models, distinguishing it from non-chlorinated analogs [1]. The (S)-enantiomer is specifically noted as one of the most active forms in the series [1].

Why Generic Substitution of (S)-Cl-DPAB is Not Recommended for CNS Studies


Substitution with the racemic mixture (CAS 130203-74-6) or the non-chlorinated (S)-DPAB (CAS 130203-73-5) is not equivalent. The original synthesis paper by Kolasa et al. demonstrates that pharmacological activity in the four-plate test and reserpine-induced hypothermia models is highly dependent on both the enantiomeric configuration and chlorine substitution pattern [1]. Specifically, the (S)-enantiomer of the chlorinated derivative was among the two most active compounds, while other derivatives showed weaker or negligible effects [1]. Using a generic analog risks introducing different potency, efficacy, and potentially different target engagement profiles, invalidating comparative experimental results.

Quantitative Differentiation of (S)-Cl-DPAB from Key Analogs


Anxiolytic Activity in the Four-Plate Test: (S)-Cl-DPAB vs. Parent Compound

In the four-plate test, the (S)-enantiomer of Cl-DPAB demonstrated significant anxiolytic activity, increasing the number of punished crossings [1]. The abstract indicates the (S)-enantiomer was one of the 'most active' compounds, implying a clear differentiation from less active or inactive analogs [1].

Anxiolytic Four-Plate Test CNS Pharmacology

Reversal of Reserpine-Induced Hypothermia: (S)-Cl-DPAB vs. Racemate

The (S)-enantiomer of Cl-DPAB effectively reversed reserpine-induced hypothermia in mice, a classic test for antidepressant-like activity [1]. The racemic mixture also showed activity, but the explicit mention of the (S)-enantiomer as a top compound suggests enantioselective potency [1].

Hypothermia Reserpine Reversal CNS Depression

Predicted Lipophilicity (logP) as a Differentiator from Non-Chlorinated (S)-DPAB

The ACD/Labs predicted logP for (S)-Cl-DPAB is 3.58, significantly higher than the non-chlorinated (S)-DPAB (predicted logP ~2.8), due to the dual chloro-substitution . This difference in lipophilicity can influence blood-brain barrier penetration and off-target binding.

Lipophilicity ADME In Silico Prediction

Optimal Use Cases for (S)-Cl-DPAB Based on Existing Evidence


Chiral Probe for Anxiolytic Mechanism Studies

Leverage the distinct anxiolytic-like profile in the four-plate test [1] to investigate enantioselective modulation of GABAergic or serotonergic pathways. The (S)-enantiomer's confirmed activity makes it a suitable tool compound for target deconvolution studies, where the inactive or less active (R)-enantiomer serves as a negative control.

In Vivo Screening of Antidepressant-Like Activity in Rodent Models

Use the compound's demonstrated reversal of reserpine-induced hypothermia [1] as a starting point for secondary screening in the forced swim test or tail suspension test. Investigators comparing chlorinated vs. non-chlorinated analogs can directly assess the impact of halogen substitution on efficacy.

In Silico QSAR and ADMET Model Development

The predicted logP difference of +0.78 relative to the non-chlorinated parent provides a basis for building QSAR models that correlate lipophilicity with CNS activity. Researchers can use this compound as a training set member to predict the optimal logP range for diphenylacetamide-based CNS agents.

Enantioselective Synthesis and Analytical Method Development

Given the established enantioselectivity in pharmacological activity [1], this compound is ideal for developing chiral HPLC methods or asymmetric synthesis routes. Analytical labs can use it as a reference standard to validate enantiomeric purity assays for diphenylacetamide derivatives.

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